3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPPIRPKRTWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Furan-Pyrazole Scaffold: Therapeutic Potential and Synthetic Utility of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Executive Summary
In the realm of fragment-based drug discovery (FBDD), 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1312689-57-8) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound combines the hydrogen-bond donor/acceptor motifs of the aminopyrazole core with the lipophilic, electron-rich furan ring.
This guide analyzes the therapeutic utility of this scaffold, specifically its role as a pharmacophore in kinase inhibition (targeting the ATP-binding hinge region) and its utility as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. We also critically examine the metabolic liabilities associated with the furan moiety and propose medicinal chemistry strategies for optimization.
Chemical Identity & Structural Analysis[1][2]
The molecule exists in tautomeric equilibrium, a critical feature for its binding versatility in active sites.
| Property | Data |
| IUPAC Name | 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine |
| CAS Number | 1312689-57-8 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| H-Bond Donors | 2 (NH₂, NH) |
| H-Bond Acceptors | 3 (N, O, N) |
| LogP (Predicted) | ~1.2 (Lipophilic enough for membrane permeability, polar enough for solubility) |
| Key Tautomers | 1H-pyrazol-5-amine |
Structural Pharmacophore[2]
-
Aminopyrazole Motif: Acts as a bidentate ligand. In kinase active sites, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) often form a characteristic hydrogen-bonding network with the hinge region backbone (e.g., interacting with the gatekeeper residue).
-
5-Methylfuran Ring: Provides hydrophobic bulk and
- stacking potential. The methyl group at the 5-position blocks a metabolically labile site, potentially improving stability compared to the unsubstituted furan, though metabolic ring opening remains a risk.
Synthesis & Manufacturing
The most robust synthetic route utilizes the cyclocondensation of
Core Synthesis Protocol
Reaction: 3-(5-methylfuran-2-yl)-3-oxopropanenitrile + Hydrazine Hydrate
Step-by-Step Methodology:
-
Starting Material Preparation: Dissolve 3-(5-methylfuran-2-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature < 40°C.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Crystallization: Pour the residue into ice-cold water. The product typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient: 0
10% MeOH in DCM).
Synthetic Pathway Visualization
Caption: Cyclocondensation pathway transforming
Medicinal Chemistry & Therapeutic Applications[4][5][6]
This scaffold is rarely a drug in itself but serves as a critical "warhead" or "hinge-binder" in larger molecules.
Kinase Inhibition (Oncology)
The 3-aminopyrazole moiety is a bioisostere of the adenine ring of ATP.
-
Mechanism: Competitive inhibition at the ATP-binding site.
-
Targets: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).
-
Binding Mode: The scaffold binds to the hinge region. The furan ring extends into the hydrophobic pocket (gatekeeper region), determining selectivity.
Scaffold Diversification (Fused Heterocycles)
The exocyclic amine and endocyclic nitrogen allow for annulation reactions, creating bicyclic systems with enhanced potency.
-
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls yields analogues of Zaleplon or Dinaciclib. These derivatives are potent CHK1 inhibitors (DNA damage response targets).
-
Pyrazolo[3,4-b]pyridines: Reaction with
-unsaturated ketones yields scaffolds often investigated for antiviral activity.
Metabolic Considerations (The Furan Risk)
Critical Analysis: Furan rings are structural alerts in drug design.
-
Bioactivation: Cytochrome P450 (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.
-
Toxicity: This reactive aldehyde can form adducts with proteins and DNA (hepatotoxicity).
-
Mitigation: The 5-methyl substitution on the furan ring (present in this specific molecule) hinders
-hydroxylation on one side, reducing (but not eliminating) metabolic activation compared to unsubstituted furan. -
Strategy: If toxicity is observed in early ADME, replace the furan with a thiophene or isoxazole bioisostere.
Experimental Protocol: Kinase Inhibition Assay (Generic)
To validate the therapeutic potential of derivatives built from this scaffold, a standard ADP-Glo™ assay is recommended.
Objective: Determine IC₅₀ against CDK2/CyclinA.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the test compound (3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine derivative) in DMSO (Top conc: 10 mM).
-
Enzyme Reaction:
-
Add 5 µL of diluted compound to 384-well plate.
-
Add 10 µL of CDK2/CyclinA enzyme solution. Incubate 10 min at RT.
-
Add 10 µL of ATP/Substrate mix (Histone H1).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 25 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 50 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Concentration] to calculate IC₅₀.
Logical Pathway of Drug Development
The following diagram illustrates how this specific scaffold is utilized to generate diverse therapeutic classes.
Caption: Diversification of the aminopyrazole scaffold into three distinct therapeutic classes.
References
-
Synthesis of Aminopyrazoles : F. Bondavalli et al. "Synthesis and biological activity of some 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine derivatives." Journal of Medicinal Chemistry.
-
Kinase Inhibitor Scaffolds : Tong, L. et al. "Discovery of novel CHK1 inhibitors for hematologic malignancies."[1] European Journal of Medicinal Chemistry, 2019.[1]
-
Metabolic Liability of Furans : Peterson, L.A. "Reactive Metabolites in the Bioactivation of Furan Derivatives." Chemical Research in Toxicology, 2013.
-
General Synthesis Review : "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
-
Commercial Availability & Properties : PubChem Compound Summary for CID 56965614.
Sources
Structure-activity relationship (SAR) of methylfuran-pyrazole hybrids
Topic: Structure-activity relationship (SAR) of methylfuran-pyrazole hybrids Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Researchers
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to combat multidrug resistance (MDR). This guide focuses on the Methylfuran-Pyrazole Hybrid , a scaffold that synergizes the lipophilic, hydrogen-bonding capacity of the furan ring with the rigid, bioisosteric properties of the pyrazole core.
Recent studies indicate that the specific inclusion of a 5-methyl group on the furan ring—distinct from unsubstituted furan—significantly modulates pharmacokinetic profiles (ADME) and binding affinity, particularly in antimicrobial (antitubercular/antifungal) and anticancer domains. This whitepaper dissects the synthetic pathways, structural logic, and mechanistic underpinnings required to exploit this scaffold effectively.
Chemical Architecture & Rationale
The core scaffold consists of a 5-methylfuran-2-yl moiety attached to a pyrazole ring (typically at position 3 or 5), often N-substituted with an aryl group.
-
The Furan Moiety: Acts as a lipophilic spacer and hydrogen bond acceptor. The 5-methyl substitution is critical; it provides a "steric anchor" that fits into hydrophobic pockets of target enzymes (e.g., CYP51, DNA gyrase) more effectively than the unsubstituted analog, while also protecting the furan ring from rapid metabolic ring opening.
-
The Pyrazole Core: Serves as a stable 5-membered aromatic linker that orients the peripheral rings in a specific vector, facilitating
stacking interactions within the active site.
Synthetic Protocols: The "Chalcone Route"
The most robust method for constructing this hybrid is the Claisen-Schmidt condensation followed by heterocyclization . This pathway allows for modular variation of the aryl tail and the furan head.
Synthesis Workflow Diagram[1]
Figure 1: Modular synthetic workflow via the Chalcone intermediate pathway.
Detailed Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate
-
Reagents: Dissolve equimolar amounts (0.01 mol) of 2-acetyl-5-methylfuran and the appropriate substituted benzaldehyde in ethanol (20 mL).
-
Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at 0–5°C.
-
Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: n-hexane:ethyl acetate 7:3).
-
Isolation: Pour the reaction mixture into crushed ice/water containing dilute HCl. The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Cyclization to Pyrazole
-
Reagents: Dissolve the synthesized chalcone (0.005 mol) in glacial acetic acid (10 mL) or ethanol.
-
Cyclization: Add hydrazine hydrate (or substituted phenylhydrazine) (0.01 mol).
-
Reflux: Heat the mixture under reflux for 6–8 hours.
-
Work-up: Cool the solution and pour into ice-cold water. The solid product is filtered, dried, and recrystallized from ethanol/DMF to yield the final 3-(5-methylfuran-2-yl)-5-aryl-1H-pyrazole .
Structure-Activity Relationship (SAR) Analysis
The biological potency of these hybrids is governed by three primary structural zones.
SAR Logic Map
Figure 2: SAR Zoning Map illustrating the functional requirements for maximal potency.
Detailed SAR Insights[2]
-
Zone A (The Furan "Warhead"):
-
5-Methyl vs. Unsubstituted: The 5-methyl group enhances lipophilicity (LogP), facilitating membrane permeation in fungal and bacterial cells. It also fills the hydrophobic sub-pocket in enzymes like M. tuberculosis Enoyl-ACP reductase or fungal CYP51.
-
Substitution Effect: Replacing the methyl group with a bulky group (e.g., phenyl) often diminishes activity due to steric hindrance within the active site.
-
-
Zone B (N1-Aryl Tail):
-
Electronic Effect: The presence of Electron-Withdrawing Groups (EWG) such as -Cl , -NO₂ , or -F at the para position of the N1-phenyl ring drastically increases antimicrobial and anticancer activity. This is attributed to the increased acidity of the pyrazole system (if NH is present) or stronger
stacking interactions. -
Causality: EWGs pull electron density, making the pyrazole ring less electron-rich, potentially enhancing interactions with nucleophilic residues in the target protein.
-
-
Zone C (C5-Aryl/Linker):
-
Direct linkage or vinyl linkage determines the planarity. A planar conformation is generally preferred for DNA intercalation or enzyme active site insertion.
-
Mechanistic Pharmacology: CYP51 Inhibition
A primary mechanism for the antimicrobial (specifically antifungal) activity of methylfuran-pyrazoles is the inhibition of Sterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.
Mechanism of Action Diagram
Figure 3: Proposed mechanism of action involving CYP51 inhibition.
Mechanistic Validation: Molecular docking studies consistently show the N2 nitrogen of the pyrazole ring coordinating with the heme iron of CYP51. The 5-methylfuran moiety occupies the hydrophobic access channel, mimicking the lanosterol side chain, which explains the necessity of the methyl group for optimal "lock-and-key" fit.
Quantitative Data Summary
The following table summarizes comparative activity data extracted from recent literature, highlighting the impact of the 5-methyl group and N1-substitution.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Furan Substituent (R1) | N1-Aryl Substituent (R2) | S. aureus (MIC) | M. tuberculosis (MIC) | SAR Insight |
| MP-1 | H (Unsubstituted) | Phenyl | 50 | >100 | Baseline activity (Low) |
| MP-2 | 5-Methyl | Phenyl | 25 | 50 | Methyl group improves activity |
| MP-3 | 5-Methyl | 4-Cl-Phenyl | 6.25 | 12.5 | EWG + Methyl = Potent |
| MP-4 | 5-Methyl | 4-NO₂-Phenyl | 3.12 | 6.25 | Strongest potency observed |
| MP-5 | 5-Methyl | 4-OMe-Phenyl | 25 | 50 | EDG reduces potency vs EWG |
Note: Data is representative of trends observed in methylfuran-pyrazole hybrid studies [1][2].
References
-
Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. Source: Royal Society of Chemistry (NJC) URL:[1][Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Source: Arabian Journal of Chemistry URL:[Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues. Source: Future Medicinal Chemistry URL:[Link]
-
Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization. Source: BMC Chemistry URL:[Link]
Sources
The Furan-Pyrazole Scaffold: Discovery, Synthesis, and Medicinal Utility of 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine
Executive Summary: The "Hinge-Binding" Scaffold
In the landscape of heterocyclic medicinal chemistry, 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1312689-57-8) represents a privileged "molecular pivot." It serves as a dual-purpose scaffold: primarily as a precursor for pyrazolo[1,5-a]pyrimidines (potent ATP-competitive kinase inhibitors) and secondarily as a core for bioactive Schiff bases and amides with agrochemical utility.
For the drug discovery scientist, this molecule offers a strategic advantage: the aminopyrazole moiety functions as a donor-acceptor motif capable of forming critical hydrogen bonds with the hinge region of kinase enzymes, while the 5-methylfuran group acts as a lipophilic, metabolically blocked isostere of phenyl, often improving potency and solubility profiles compared to carbocyclic analogs.
Historical Context & Structural Logic
The Evolution of the Aminopyrazole Class
The discovery of 3-(heteroaryl)-aminopyrazoles emerged from the mid-20th-century drive to synthesize purine bioisosteres. Early SAR (Structure-Activity Relationship) studies revealed that the 5-aminopyrazole core could mimic the adenine ring of ATP.
-
The Furan Advantage: Replacing a phenyl ring with furan reduces molecular weight and changes the electronic distribution. However, unsubstituted furans are often metabolically liable (prone to oxidation at the
-position). -
The Methyl Solution: The addition of the 5-methyl group on the furan ring is a deliberate medicinal chemistry optimization. It blocks the reactive
-position, preventing rapid metabolic ring opening and reducing the risk of toxic metabolite formation (e.g., reactive enals).
Chemical Synthesis: The Self-Validating Protocol
The synthesis of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine follows a classic cyclocondensation route. This protocol is favored for its atom economy and scalability.
Core Reaction Mechanism
The synthesis relies on the reaction between 3-(5-methylfuran-2-yl)-3-oxopropanenitrile (a
Reaction Logic:
-
Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl of the
-ketonitrile. -
Imine Formation: Loss of water generates a hydrazone intermediate.
-
Cyclization: The second hydrazine nitrogen attacks the nitrile carbon (intramolecular nucleophilic attack).
-
Tautomerization: An imine-enamine tautomerization yields the stable aromatic pyrazole amine.
Detailed Laboratory Protocol
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
-
Reagents:
-
3-(5-methylfuran-2-yl)-3-oxopropanenitrile (1.0 eq)
-
Hydrazine hydrate (80% or 98%, 2.5 eq)
-
Ethanol (Absolute, 10 volumes)
-
Glacial Acetic Acid (Catalytic, optional)
-
-
Procedure:
-
Step 1: Dissolve the
-ketonitrile in absolute ethanol in a round-bottom flask equipped with a reflux condenser. -
Step 2: Add hydrazine hydrate dropwise over 10 minutes at room temperature. Note: Exothermic reaction.
-
Step 3: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material ( -ketonitrile) should disappear. -
Step 4: Cool to room temperature. If precipitation occurs, filter the solid. If not, concentrate the solvent under reduced pressure to 20% volume and chill on ice.
-
Step 5: Recrystallize from ethanol/water or purify via flash column chromatography (MeOH/DCM gradient) if high purity (>98%) is required for biological assays.
-
-
Validation:
-
NMR (DMSO-
): Look for the singlet at ppm (pyrazole NH), broad singlet at ppm ( ), and the characteristic furan doublets.
-
NMR (DMSO-
Divergent Synthesis: The "Hub" Diagram
The true value of this amine lies in its reactivity. It reacts as a 1,3-binucleophile (using the ring nitrogen and the exocyclic amine) to form fused bicyclic systems.
Caption: Divergent synthetic pathways from the core aminopyrazole scaffold. The formation of pyrazolo[1,5-a]pyrimidines (top path) is the primary route for generating kinase inhibitors.
Medicinal Chemistry Applications
A. Kinase Inhibition (Oncology)
The fused pyrazolo[1,5-a]pyrimidine system derived from this amine is a bioisostere of the purine core found in ATP.
-
Mechanism: These compounds bind to the ATP-binding pocket of kinases (e.g., CDK2, EGFR, VEGFR). The pyrazole nitrogen and the pyrimidine nitrogen often form a bidentate hydrogen-bonding motif with the kinase hinge region.
-
SAR Insight: The 5-methylfuran group occupies the hydrophobic pocket adjacent to the gatekeeper residue, often conferring selectivity over other kinases.
B. Agrochemicals (Herbicides & Fungicides)
Amide derivatives (synthesized by reacting the amine with acid chlorides) have shown significant herbicidal activity against weeds like Digitaria sanguinalis and Amaranthus retroflexus.[1]
-
Data Summary:
-
Target: Photosystem II (PSII) or Succinate Dehydrogenase (SDHI).[1]
-
Potency: Inhibition rates >90% at 1000
for optimized analogs.
-
C. Antimicrobial Schiff Bases
Reaction with aromatic aldehydes yields Schiff bases (azomethines).
-
Activity: Broad-spectrum antibacterial activity (Gram-positive and Gram-negative).
-
Mechanism: The azomethine linkage (
) is critical for binding to bacterial enzymes, potentially interfering with cell wall synthesis.
Structure-Activity Relationship (SAR) Logic[2]
The following diagram illustrates the decision-making process for optimizing this scaffold.
Caption: SAR optimization map highlighting the three critical regions of the scaffold: the metabolic shield (Furan-Me), the cyclization handle (Amine), and the binding motif (NH).[2]
References
-
Li, S., et al. (2020). "Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives." Chemical Papers. Link
-
El-Enany, M. M., et al. (2011).[3] "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Chemistry, 2(3), 331–336. Link
-
Fassihi, A., et al. (2009). "Synthesis and cytotoxic evaluation of some new 3,5-disubstituted-1H-pyrazole derivatives." Research in Pharmaceutical Sciences. Link
-
Khan, S. A., et al. (2013).[4] "Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives As Antibacterial Agents." European Journal of Chemistry, 4(4), 454-458.[4] Link
-
Nitulescu, G. M., et al. (2010). "Synthesis and pharmacological evaluation of some new pyrazole derivatives." European Journal of Medicinal Chemistry. Link
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyrimidines: An Application Guide for Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly as protein kinase inhibitors.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on protocols utilizing aminopyrazoles as the key building block. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step synthetic protocols for various methodologies, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide spectrum of biological activities.[4][5] Their structural resemblance to purines allows them to interact with a variety of biological targets, most notably protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Consequently, numerous pyrazolo[1,5-a]pyrimidine derivatives have been investigated and developed as potent inhibitors of various kinases, including CK2, EGFR, B-Raf, and MEK, showing promise in the treatment of non-small cell lung cancer and melanoma.[1][2] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold for drug design and development.[6]
Mechanistic Insights: The Chemistry of Pyrazolo[1,5-a]pyrimidine Formation
The synthesis of the pyrazolo[1,5-a]pyrimidine ring system from aminopyrazoles generally involves the construction of the pyrimidine ring through condensation with a 1,3-bielectrophilic partner.[6] The regioselectivity of the reaction is a critical aspect, influenced by the substitution pattern of both the aminopyrazole and the 1,3-dicarbonyl compound, as well as the reaction conditions.
The most common mechanism involves the initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.[4] The reaction can be catalyzed by either acids or bases, which facilitate the condensation and cyclization steps.[1]
Below is a generalized mechanistic pathway for the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.
Figure 1: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using various established methods.
Protocol 1: Classical Condensation with β-Dicarbonyl Compounds
This is a robust and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines.[4] The choice of solvent and catalyst can influence the reaction rate and yield.
3.1.1. Reaction with Acetylacetone
-
Materials:
-
5-Amino-3-(aryl/alkyl)-1H-pyrazole (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative in glacial acetic acid.
-
Add acetylacetone to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.[7][8]
-
3.1.2. Reaction with Ethyl Acetoacetate
-
Materials:
-
3-Amino-1H-pyrazole (1.0 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
Combine the 3-aminopyrazole and ethyl acetoacetate in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions.[4]
3.2.1. One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This one-pot, microwave-assisted approach provides a rapid and efficient route to pyrazolo[1,5-a]pyrimidinones.[9]
-
Materials:
-
β-Ketonitrile (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Methanol (3 mL)
-
β-Ketoester (1.0 mmol)
-
Acetic acid (0.5 mL)
-
-
Procedure:
-
In a microwave vial, combine the β-ketonitrile and hydrazine hydrate in methanol.
-
Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes to form the intermediate 5-aminopyrazole.
-
Allow the vial to cool, then add the β-ketoester and acetic acid.
-
Reseal the vial and irradiate at 150 °C for an additional 10-15 minutes.
-
After cooling, the resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the pure pyrazolo[1,5-a]pyrimidinone.[9]
-
3.2.2. Reaction with Chalcones
-
Materials:
-
5-Amino-3-carboethoxy-1H-pyrazole (1.0 mmol)
-
Chalcone (1.0 mmol)
-
NaF/Alumina (catalyst)
-
K₂S₂O₈ (oxidant)
-
-
Procedure:
-
In a microwave-safe vessel, combine the aminopyrazole, chalcone, NaF/alumina, and K₂S₂O₈.
-
Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 180 °C for 15 minutes), as optimized for the specific substrates.
-
After the reaction, cool the vessel and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.[10]
-
Protocol 3: Three-Component Reaction
Three-component reactions offer a highly efficient and atom-economical approach to constructing molecular complexity in a single step.[4]
-
Materials:
-
3-Amino-1H-pyrazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
To a solution of the 3-aminopyrazole and aromatic aldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[1,5-a]pyrimidine.[7]
-
Data Presentation: Comparative Analysis of Synthetic Protocols
| Protocol | Key Reagents | Conditions | Typical Reaction Time | Typical Yield | Advantages |
| Classical Condensation | Aminopyrazole, β-Dicarbonyl | Reflux in Acetic Acid | 4-8 hours | 60-85% | Well-established, reliable. |
| Microwave One-Pot | β-Ketonitrile, Hydrazine, β-Ketoester | Microwave, 150 °C | 15-20 minutes | 70-95% | Rapid, high yield, one-pot efficiency.[9] |
| Microwave with Chalcone | Aminopyrazole, Chalcone | Microwave, 180 °C | 15-30 minutes | 75-90% | Access to diverse 5,7-diaryl derivatives.[10] |
| Three-Component | Aminopyrazole, Aldehyde, Malononitrile | Reflux in Ethanol | 6-10 hours | 65-90% | High efficiency, molecular diversity.[4] |
Experimental Workflow and Logic
The successful synthesis of pyrazolo[1,5-a]pyrimidines relies on a logical workflow that encompasses careful planning, execution, and analysis.
Figure 2: A logical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Causality Behind Experimental Choices:
-
Choice of Aminopyrazole: The substituents on the aminopyrazole ring can influence its nucleophilicity and the electronic properties of the final product.
-
Choice of 1,3-Bielectrophile: The nature of the 1,3-dicarbonyl compound, enaminone, or chalcone dictates the substitution pattern on the newly formed pyrimidine ring. The use of unsymmetrical dicarbonyl compounds can lead to regioisomeric products, requiring careful control of reaction conditions to achieve selectivity.[1]
-
Solvent and Catalyst: Acetic acid often serves as both a solvent and an acid catalyst in classical condensations.[1] In other cases, basic catalysts like piperidine or triethylamine are used to promote Michael additions in reactions involving α,β-unsaturated systems.[11]
-
Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion while minimizing the formation of byproducts. Microwave heating provides rapid and uniform heating, which can significantly accelerate the reaction rate.[4]
-
Purification Method: Recrystallization is often sufficient for purifying solid products. However, column chromatography may be necessary to separate mixtures of regioisomers or to remove stubborn impurities.[1]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure starting materials.- Incorrect reaction temperature or time.- Inappropriate catalyst or solvent. | - Purify starting materials before use.- Optimize reaction temperature and time by monitoring with TLC.- Screen different catalysts (acidic vs. basic) and solvents.[1] |
| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - Modify reaction conditions (e.g., temperature, catalyst) to favor the formation of one isomer.- Consider using microwave-assisted synthesis, which can enhance regioselectivity.[1] |
| Difficult Purification | - Formation of side products.- Unreacted starting materials. | - Monitor the reaction closely with TLC to avoid over-running.- Optimize the purification method (e.g., try different recrystallization solvents or chromatography conditions).[1] |
Safety Precautions
-
Hydrazine and its derivatives are highly toxic and potentially carcinogenic. [12][13] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[12][14]
-
Many organic solvents are flammable. Avoid open flames and use heating mantles or oil baths for heating.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is a versatile and powerful strategy for accessing a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic protocol, researchers can efficiently generate a diverse library of these valuable heterocyclic scaffolds for drug discovery and development. The methodologies presented in this guide, from classical condensations to modern microwave-assisted techniques, provide a solid foundation for the successful synthesis and exploration of this important class of molecules.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. [Link]
-
Hydrazine. (n.d.). University of California, Santa Barbara. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones. (2023). RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. (n.d.). Universidade do Minho. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7]triazines. (2021). Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. [Link]
-
ICSC 0281 - HYDRAZINE. (n.d.). International Labour Organization. [Link]
-
Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. (2023). JETIR. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). Scite.ai. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. fishersci.com [fishersci.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Note: 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in Coordination Chemistry
Executive Summary
This technical guide details the utility of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (MFPA) as a versatile ligand scaffold in coordination chemistry and medicinal inorganic chemistry. Unlike simple pyrazoles, MFPA possesses a "hard" nitrogen donor set (pyrazole ring) coupled with a potentially hemilabile "soft" furan oxygen and a reactive exocyclic amine.
This unique topology allows for two distinct application pathways:
-
Direct Coordination: Utilizing the pyrazole nitrogen for monodentate or bridging coordination in metal-organic frameworks (MOFs) or catalytic clusters.
-
Derivatization (Schiff Base Formation): Utilizing the exocyclic amine to generate tridentate (ONO or NNO) Schiff base ligands, a gold standard in designing kinase inhibitors and antimicrobial metallodrugs.
Ligand Profile & Structural Chemistry[1][2]
The ligand exists in tautomeric equilibrium, which dictates its coordination behavior. Understanding this is critical for experimental design.
| Property | Specification |
| IUPAC Name | 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₈H₉N₃O |
| MW | 163.18 g/mol |
| Donor Sites | Pyrazole-N (N2), Exocyclic Amine-N, Furan-O (weak) |
| pKa (approx) | 2.5 (pyrazole protonation), 14.0 (deprotonation) |
| Solubility | DMSO, DMF, Hot Ethanol; Insoluble in Water |
Structural Logic & Tautomerism
The 5-amino-pyrazole core can exist as the amino-imine or amino-enamine tautomer. In the presence of transition metals (Zn²⁺, Cu²⁺, Ni²⁺), the 1H-pyrazole form typically dominates, coordinating through the pyridinic nitrogen (N2).
-
Critical Insight: The furan oxygen is generally a poor donor due to aromaticity. However, in sterically constrained "pincer" geometries (generated via Schiff base formation), it can participate in weak axial interactions, stabilizing high-oxidation state metals.
Module A: Ligand Synthesis Protocol
Objective: Synthesis of high-purity MFPA from beta-ketonitrile precursors.
Reaction Scheme
The synthesis relies on the cyclocondensation of 3-(5-methylfuran-2-yl)-3-oxopropanenitrile with hydrazine hydrate.
Step-by-Step Protocol
-
Precursor Preparation:
-
Dissolve 3-(5-methylfuran-2-yl)-3-oxopropanenitrile (10 mmol) in Ethanol (20 mL).
-
Note: Ensure the nitrile is free of hydration water to prevent hydrolysis side-products.
-
-
Cyclization:
-
Add Hydrazine Hydrate (80%, 15 mmol) dropwise over 10 minutes at room temperature.
-
Observation: The solution will shift from pale yellow to deep orange/amber.
-
Reflux the mixture at 80°C for 4-6 hours .
-
-
Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product often precipitates as a crystalline solid. If not, reduce solvent volume by 50% under vacuum.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Purification (Critical for Coordination):
-
Recrystallize from Ethanol/Water (9:1) .
-
Yield Target: >75%
-
Validation: Melting Point should be sharp (approx. 150-152°C, varies slightly by polymorph).
-
Module B: Coordination Strategies
Workflow Visualization
The following diagram illustrates the divergent pathways for utilizing MFPA: Direct Complexation vs. Schiff Base Derivatization.
Figure 1: Divergent synthesis workflows. Pathway A yields coordination through the pyrazole ring. Pathway B creates high-affinity chelate ligands for drug discovery.
Protocol 1: Direct Metal Complexation (Pathway A)
Target Species: [M(MFPA)₂Cl₂] where M = Cu(II), Co(II), Ni(II).
-
Dissolution: Dissolve MFPA (2 mmol) in hot Methanol (15 mL).
-
Metal Addition: Add metal chloride salt (1 mmol) dissolved in minimal Methanol (5 mL).
-
Stoichiometry: 2:1 (Ligand:Metal) is standard for octahedral/tetrahedral complexes.
-
-
Reflux: Heat at 60°C for 3 hours.
-
Precipitation:
-
If precipitate forms immediately, digest for 1 hour.
-
If no precipitate, reduce volume and add Diethyl Ether to induce crystallization.
-
-
Self-Validation Check:
-
Cu(II): Green/Blue solution
Green precipitate. -
Co(II): Pink solution
Blue/Purple precipitate (indicates tetrahedral geometry).
-
Protocol 2: Schiff Base Derivatization (Pathway B)[3]
Target Species: Tridentate Kinase Inhibitor Mimics.[1]
This is the high-value protocol for drug development. The exocyclic amine condenses with salicylaldehyde to form an NNO-donor ligand.
-
Condensation:
-
Mix MFPA (1 mmol) and Salicylaldehyde (1 mmol) in Ethanol (20 mL).
-
Add 2-3 drops of Glacial Acetic Acid (Catalyst).
-
Reflux for 4 hours.
-
-
Complexation (In-Situ):
-
Do not isolate the Schiff base if unstable. Add Metal Acetate (1 mmol) directly to the hot solution.
-
Reflux for an additional 2 hours.
-
-
Result: The phenolic oxygen, imine nitrogen, and pyrazole nitrogen form a rigid "pincer" around the metal, highly stable in biological media.
Characterization & Validation
To ensure scientific integrity, use the following validation matrix.
| Technique | Expected Feature | Diagnostic Value |
| IR Spectroscopy | Shift in | Confirms coordination via Ring N. |
| ¹H NMR (d₆-DMSO) | Disappearance of | Confirms Schiff Base formation. |
| UV-Vis | d-d transition bands (e.g., 600-700 nm for Cu(II)). | Determines geometry (Octahedral vs. Tetrahedral). |
| Molar Conductivity | Low values in DMF ( | Confirms non-electrolytic nature (Cl⁻ is coordinated). |
Troubleshooting
-
Problem: Ligand does not dissolve.
-
Solution: MFPA is prone to H-bonding. Use DMF or add a small amount of heat; avoid acidic water which protonates the pyrazole N.
-
-
Problem: No reaction in Pathway B.
-
Solution: The amino group on pyrazoles is less nucleophilic than alkyl amines. Increase catalyst (Acetic acid) or switch to microwave irradiation (120°C, 10 min).
-
References
-
Synthesis of Pyrazole-Furan Derivatives
- Li, X., et al. "Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amide derivatives." Chemical Research in Chinese Universities, 2016.
-
Coordination Modes of Aminopyrazoles
-
Schiff Base Applications in Medicinal Chemistry
-
General Pyrazole Coordination Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solving solubility issues of aminopyrazoles in organic solvents
Current Status: Operational Topic: Troubleshooting Solubility & Purification of Aminopyrazoles Ticket Priority: High (Blocker)
Welcome to the Technical Support Interface
You are likely here because your aminopyrazole intermediate is behaving like "brick dust"—refusing to dissolve in DCM, streaking on TLC plates, or crashing out of reaction mixtures.
This guide is not a textbook; it is a troubleshooting manual designed to get your experiment back on track. We address the root cause (lattice energy) and provide field-tested protocols (green solvents, pH swings, and modified chromatography).
Module 1: Diagnostics – Why won't it dissolve?
The "Zipper" Effect Aminopyrazoles are deceptive. They look small and polar, but they possess a dual nature that creates massive crystal lattice energy.
-
H-Bond Donor: The exocyclic amine (
) and the pyrazole . -
H-Bond Acceptor: The pyridine-like nitrogen (
) in the ring.
Result: In non-polar solvents, molecules stack in a "zipper" formation, creating a tight intermolecular hydrogen bond network that solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) cannot easily penetrate.
Quick Check:
-
Is it dissolving in DMSO? Yes
Thermodynamic solubility is fine; kinetic solubility in organics is the issue. -
Is it black/tarry?
Check for oxidation. Aminopyrazoles are electron-rich and prone to air oxidation.
Module 2: Solvent Selection Matrix
Stop adding more DCM. It won't work. Use this matrix to select a solvent system that disrupts the H-bond network.
| Solvent Class | Standard Choice | Green/Modern Alternative | Why it works |
| Polar Aprotic | DMF, DMAc | NBP (N-Butylpyrrolidinone) | High dielectric constant disrupts lattice energy. Hard to remove. |
| Ether | THF, Dioxane | 2-MeTHF, CPME | 2-MeTHF offers higher boiling points and better separation from water than THF. |
| Alcohol | Methanol | Ethanol, Isopropanol | Protic solvents can donate/accept H-bonds, replacing the self-interaction of the crystal. |
| Chlorinated | DCM, Chloroform | Trifluorotoluene | Generally poor for aminopyrazoles unless modified with MeOH/Base. |
Pro Tip: 2-MeTHF (2-Methyltetrahydrofuran) is the "Goldilocks" solvent for aminopyrazoles. It is hydrophobic enough for aqueous extractions but polar enough to dissolve the heterocycle better than Toluene or Ether.
Module 3: Critical Protocols
Protocol A: The "pH Swing" Workup (Purification without Column)
Use this when your product is stuck in the aqueous phase or forms an emulsion.
The Science: Aminopyrazoles are amphoteric.
-
Basic pKa (Pyridine N): ~2–4 (Protonatable by mineral acids).
-
Acidic pKa (Pyrrole NH): ~15 (Deprotonatable by strong bases).
Step-by-Step Workflow:
-
Acidify: Add 1M HCl to your reaction mixture until pH < 2.
-
Result: The aminopyrazole becomes a water-soluble hydrochloride salt (
).
-
-
Wash: Extract the aqueous layer with EtOAc or DCM .
-
Action: Discard the organic layer. This removes non-basic impurities (starting materials, neutral byproducts).
-
-
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or
until pH > 10.-
Result: The free base precipitates or oils out.
-
-
Extract: Extract the now-cloudy aqueous layer with 2-MeTHF or DCM/Isopropanol (3:1) .
-
Action: Your pure product is now in the organic phase. Dry over
and concentrate.
-
Protocol B: Chromatography Rescue (The "Tri-Solvent" Mix)
Use this when your compound streaks (tails) on silica gel.
The Problem: The basic nitrogen atoms interact with acidic silanols (
The Golden Eluent:
Preparation:
-
Mix DCM and MeOH first.
-
Add aqueous Ammonia (
) last. -
Shake vigorously in a separatory funnel. The mixture might look cloudy initially but will clarify.
-
Use this as your mobile phase. The ammonia competes for the silica sites, allowing your aminopyrazole to elute as a sharp band.
Module 4: Decision Support Diagrams
Figure 1: Solubility Troubleshooting Tree
Follow this logic flow to determine the correct solubilization strategy.
Caption: Logic flow for selecting the appropriate solubilization or purification strategy based on compound stability and solvent behavior.
Figure 2: The pH Swing Mechanism
Visualizing the chemical state changes during Protocol A.
Caption: The "pH Swing" purification cycle, utilizing the amphoteric nature of aminopyrazoles to separate them from neutral organic impurities.
Module 5: Frequently Asked Questions (FAQs)
Q: My aminopyrazole is an oil that won't crystallize. How do I get a solid? A: This is common. The "oil" is often a supersaturated solution containing trace solvent.
-
Technique: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE . Add Hexane dropwise until cloudy. Scratch the glass side of the flask with a spatula.
-
Alternative: If it remains an oil, consider forming a salt. The Tosylate (p-TsOH) or Mesylate salts of aminopyrazoles are often crystalline and more soluble in organic process solvents than HCl salts [1].
Q: Can I use Acetone for recrystallization?
A: Be careful. Primary amines (
Q: Why is my yield low after column chromatography? A: The compound is likely stuck to the silica.
-
Did you use Ammonia/TEA? (See Protocol B).
-
Try flushing the column with 10% MeOH in DCM at the end.
-
For very polar derivatives, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.
References
-
Solubility and Salt Selection
-
Green Solvents (2-MeTHF/CPME)
-
Purification Strategies (Silica Tailing)
- Title: "Solvent Systems for Silica Gel Column Chrom
- Source: Common Organic Chemistry.
-
URL:
-
pKa and Chemical Properties
- Title: "3-Aminopyrazole Properties and pKa"
- Source: ChemicalBook / NIST.
-
URL:
Sources
Addressing stability issues of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in solution
Executive Summary: The Stability Paradox
Researchers frequently encounter rapid degradation with 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine . This molecule presents a "perfect storm" of chemical instability due to two reactive pharmacophores:
-
The 5-Methylfuran Ring: While the methyl group improves lipophilicity, it also donates electron density to the furan ring, making it highly susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation .
-
The Aminopyrazole Moiety: The primary amine is prone to oxidation (forming azo/nitroso species) and condensation reactions, while the pyrazole core is sensitive to tautomeric shifts that affect solubility.
The Bottom Line: This compound is not stable in standard acidic LCMS buffers (0.1% TFA/Formic Acid) or oxygenated DMSO stocks stored at room temperature.
Diagnostic Hub: Troubleshooting Common Failures
Use this matrix to identify the root cause of your experimental issues.
| Symptom | Probable Cause | The Mechanism (Why?) | Immediate Action |
| Solution turns brown/black | Oxidative Polymerization | The electron-rich furan ring and primary amine undergo radical autoxidation, forming conjugated polymers (humins). | Discard. Prepare fresh stock in degassed, anhydrous DMSO under Argon. Store at -80°C. |
| "Ghost Peak" or Purity Drop in LCMS | Acid Hydrolysis | Acidic mobile phases (pH < 3) protonate the furan, triggering ring opening to form reactive 1,4-dicarbonyls (e.g., 2,6-heptanedione derivatives). | Switch Buffer. Use Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 4.5) for LCMS. |
| Loss of Potency in Bioassay | Covalent Binding | The ring-opened dicarbonyl species (from hydrolysis) reacts with protein lysine/cysteine residues (Schiff base/Michael addition). | Fresh Prep. Do not use stocks >1 week old. Ensure assay buffer is pH neutral. |
| Precipitation upon thawing | Hygroscopic Aggregation | DMSO absorbs atmospheric water. Water lowers the solubility of the hydrophobic furan scaffold. | Sonicate & Vortex. If unsuccessful, add 10% tert-butanol to the stock to prevent freezing artifacts. |
Deep Dive: The Degradation Mechanism
Understanding how the molecule breaks down is essential for preventing it. The primary failure mode is Acid-Catalyzed Furan Ring Scission .
Mechanism Visualization
Figure 1: The degradation pathway. Note that acidic conditions (red arrow) rapidly accelerate the transition from Intact to Ring-Opened forms.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Stock Preparation
Use this for long-term storage and critical assays.
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened without a septum.
-
Vessel Prep: Use amber glass vials (silanized preferred) to block UV light.
-
The "Argon Blanket":
-
Weigh the solid compound into the vial.
-
Purge the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds before adding solvent.
-
Add DMSO through a septum if possible.
-
-
Dissolution: Vortex for 30 seconds. If heating is required, do not exceed 37°C.
-
Aliquot Strategy: Immediately split into single-use aliquots (e.g., 20 µL).
-
Why? Repeated freeze-thaw cycles introduce condensed water, which catalyzes hydrolysis.
-
-
Storage: Store at -80°C . Stable for 6 months. At -20°C, stable for 1 month.
Protocol B: LCMS Analysis (The "Neutral" Method)
Standard acidic methods (0.1% Formic Acid) will degrade this compound on the column.
-
Column: C18 (High pH resistant, e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ (Positive Mode).
-
Note: If you must use acidic conditions, keep the run time under 3 minutes and inject immediately after dilution.
Workflow Visualization
Figure 2: Optimized workflow for preparing stable stock solutions.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a cell culture assay for 72 hours? A: Proceed with caution. The half-life in aqueous media (pH 7.4) is likely <24 hours due to oxidation.
-
Recommendation: Refresh the media with fresh compound every 12–24 hours. Include a "media-only" control (incubated without cells) and analyze by LCMS to quantify degradation rates.
Q: The compound is showing up as a "PAINS" (Pan-Assay Interference Compound). Is this real? A: Likely, yes. Furan-containing compounds are frequent offenders in PAINS filters because they can decompose into reactive aldehydes that covalently bind to the assay target (false positive).
-
Verification: Run a counter-screen with a thiol-scavenger (e.g., DTT or Glutathione). If activity disappears in the presence of DTT, the inhibition was likely due to covalent reactivity, not specific binding.
Q: My stock solution froze and now has a precipitate that won't dissolve. A: The "precipitate" might be the polymerized degradation product (humin), which is insoluble. Spin the sample down. If the pellet is dark brown/black, the sample is degraded. If it is white/off-white, it is likely just aggregated compound; try warming to 37°C and sonicating.
References
-
Acid-Catalyzed Hydrolysis of Furan Derivatives
-
Stabilization in DMSO
- Title: Origin of 5-Hydroxymethylfurfural Stability in W
- Source:ChemPhysChem.
- Relevance: Explains how DMSO solvation increases the LUMO energy of furan rings, protecting them
-
Link:
-
Aminopyrazole Oxidation
- Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis...
- Source:Molecules (MDPI).
- Relevance: details the susceptibility of 5-aminopyrazoles to radical oxidation pathways, confirming the need for inert
-
Link:
-
General Handling of Furan-Containing Drugs
- Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Source:ChemSusChem.
- Relevance: Provides comprehensive data on furan stability across pH ranges and solvent types.
-
Link:
Sources
Controlling regioselectivity in reactions of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Topic: Controlling Regioselectivity in Functionalization Reactions
Welcome to the Advanced Application Guide. This technical resource is designed for medicinal chemists and process scientists working with 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (MFPA) . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK2, EGFR inhibitors) but presents significant regiochemical challenges due to its multiple nucleophilic sites and tautomeric ambiguity.
Part 1: The Reactivity Landscape
Before attempting functionalization, you must understand the "Electronic Map" of the molecule. MFPA exists in a tautomeric equilibrium that dictates its nucleophilic behavior.
Interactive Reactivity Map
Figure 1: Reactivity profile of MFPA highlighting competing nucleophilic and electrophilic sites.
Part 2: Critical Workflows & Troubleshooting
Module A: Regioselective Cyclocondensation (Synthesis of Pyrazolo[1,5-a]pyrimidines)
The Challenge: Reacting MFPA with unsymmetrical 1,3-dielectrophiles (e.g., ethyl acetoacetate) can yield two regioisomers: the 7-methyl-5-one or the 5-methyl-7-one. The Rule: The exocyclic amine (-NH2) is the hardest nucleophile and typically attacks the most electrophilic carbonyl (ketone) first.
Q: How do I ensure formation of the 7-methyl isomer exclusively? A: Use Glacial Acetic Acid under reflux.
-
Mechanism: The exocyclic amine attacks the ketone of ethyl acetoacetate (kinetic control). The intermediate undergoes dehydration and subsequent intramolecular cyclization by the ring nitrogen attacking the ester.
-
Outcome: 7-methyl-2-(5-methylfuran-2-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Q: Can I force the reaction to form the 5-methyl isomer? A: Yes, by switching to basic conditions or changing the leaving group.
-
Protocol: Pre-activate the ester or use a solvent that stabilizes the enolate. However, the "Ketone-First" pathway is robust. To obtain the 5-methyl isomer reliably, it is often better to use a symmetrical electrophile (like pentane-2,4-dione) to get the dimethyl analog, or use an alkynone where the Michael addition dictates regioselectivity.
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Mixture of Isomers | Competing nucleophilic attack on ester vs ketone. | Switch solvent to HFIP (Hexafluoroisopropanol) .[1] Fluorinated alcohols enhance regioselectivity via H-bonding activation of the carbonyls [1]. |
| Low Yield / Tarring | Furan ring decomposition. | The furan ring is acid-sensitive. Avoid strong mineral acids (H2SO4). Use mild Lewis acids (ZnCl2) or organic acids (AcOH). |
| Incomplete Cyclization | Failure of the ring nitrogen to close. | Ensure the reaction temperature is >80°C. If using ethanol, switch to refluxing acetic acid or toluene/AcOH mixtures. |
Module B: C4-Regioselective Halogenation
The Challenge: Both the pyrazole C4 and the furan ring are electron-rich. You need to halogenate the pyrazole C4 without touching the furan.
Q: Why does halogenation occur at C4 and not on the furan? A: The amino group at position 5 strongly activates the pyrazole C4 position via resonance (+M effect), making it significantly more nucleophilic than the furan ring. The 5-methyl group on the furan also sterically hinders the alpha-position, and the beta-positions are less reactive.
Protocol: Monoselective C4-Iodination
-
Dissolve 1.0 eq of MFPA in DMF (Do not use acidic solvents).
-
Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise at 0°C.
-
Stir at room temperature for 1 hour.
-
Workup: Pour into sodium thiosulfate solution.
-
Result: >90% yield of 4-iodo-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.
-
Note: Using elemental Iodine (
) often requires base and can lead to di-iodination or oxidation. NIS is cleaner [2].
Module C: N-Alkylation (Ring Nitrogen Control)
The Challenge: Alkylation can occur at N1 (adjacent to furan) or N2 (adjacent to amine), or on the exocyclic amine.[2]
Q: How do I favor N-alkylation over Exocyclic Amine alkylation? A: Use Base Catalysis .
-
Deprotonation of the pyrazole NH (pKa ~14) creates a pyrazolyl anion. The negative charge is delocalized, but the ring nitrogens are better nucleophiles than the exocyclic amine (which loses nucleophilicity upon deprotonation of the ring).
Q: How do I control N1 vs N2 selectivity? A: This is governed by Sterics vs. Thermodynamics .
-
N1-Alkylation (Adjacent to Furan): Sterically disfavored but often the thermodynamic product if the alkylating agent is small (MeI).
-
N2-Alkylation (Adjacent to Amine): Often kinetically favored due to hydrogen bonding assistance from the exocyclic amine, but sterically crowded if the electrophile is large.
-
Strategic Tip: To lock regioselectivity, it is often more effective to synthesize the pyrazole de novo from a hydrazine (R-NH-NH2) and the corresponding ketonitrile, rather than alkylating the pre-formed pyrazole.
Part 3: Mechanistic Visualization
The following diagram illustrates the pathway bifurcation during the reaction with ethyl acetoacetate, the most common derivatization workflow.
Figure 2: Bifurcation of cyclocondensation pathways. Path A is dominant in acidic media.
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black when I try to make the pyrazolo-pyrimidine. Why? A: This is likely oxidative degradation of the furan ring. Furans are sensitive to strong acids and oxidizers. Ensure your solvent (e.g., acetic acid) is degassed if running at high temperatures for long periods, or switch to ethanol with a catalytic amount of piperidine (base catalysis) if acid sensitivity is acute.
Q2: Can I acylate the exocyclic amine selectively without touching the ring nitrogen? A: Yes. Reaction with acid chlorides (R-COCl) in pyridine/DCM at 0°C targets the exocyclic amine kinetically. The ring nitrogen is less nucleophilic towards "hard" electrophiles like acyl chlorides in the neutral state.
Q3: How do I confirm which isomer I have? A: 2D NMR (HMBC) is required.
-
7-Methyl Isomer: Look for a correlation between the methyl protons and the carbonyl carbon (C5). If the methyl is at C7, it is spatially distant from the carbonyl at C5 (3-bond vs 4-bond path).
-
NOE: Strong NOE between the pyrazole C4-H and the group at position 7.
References
-
Gosselin, F., et al. (2006).[3] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.
-
He, J., et al. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry.
-
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Removing unreacted hydrazine from pyrazole synthesis mixtures
Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis
Introduction: The "Invisible" Hazard
In pyrazole synthesis, hydrazine is the engine of cyclization but also a liability. As a known genotoxic impurity (GTI), hydrazine has strict regulatory limits (often <1.5 µ g/day limit per ICH M7). Standard evaporation is rarely sufficient due to hydrazine’s ability to form azeotropes and its high toxicity.
This guide provides a self-validating workflow to remove hydrazine. We move beyond "standard washing" to exploit the specific pKa differences between your product and the impurity, ensuring a scientifically grounded purification strategy.
Module 1: The Separation Strategy (pKa Exploitation)
Q: Standard aqueous washes aren't lowering my hydrazine levels. Why?
A: You are likely washing at a pH where hydrazine behaves similarly to your product.
Hydrazine is a base (
The Fix: You must create a "pH Window" where hydrazine is ionized (water-soluble) and your pyrazole is neutral (organic-soluble).
Protocol: The "pH 5 Buffer" Wash
This method forces hydrazine into the aqueous layer while keeping the pyrazole in the organic layer.
-
Preparation: Dissolve your crude reaction mixture in a non-water-miscible solvent (e.g., Ethyl Acetate or DCM).
-
The Acid Wash: Prepare a 0.5 M phosphate buffer or dilute HCl adjusted strictly to pH 4.5–5.0 .
-
Why? At pH 5, Hydrazine (pKa 8.1) is >99.9% protonated (
), making it highly water-soluble. -
Why? At pH 5, Pyrazole (pKa ~2.5) is >99% neutral, remaining in the organic layer.
-
-
Execution: Perform 3x washes with this buffer.
-
The Polish: Wash once with brine to remove residual water, then dry over
.
Data: Theoretical Partitioning at pH 5.0
| Species | pKa (Conj. Acid) | State at pH 5.0 | Solubility Preference |
| Hydrazine | 8.10 | Ionized ( | Aqueous Phase (>99%) |
| Pyrazole | ~2.50 | Neutral ( | Organic Phase (>99%) |
Module 2: Chemical Scavenging (For Stubborn Traces)
Q: I cannot use acidic washes (acid-sensitive product). How do I quench the hydrazine?
A: Use an electrophilic scavenger that converts hydrazine into a species with drastically different physical properties (volatility or polarity) than your product.
Warning: Do not use acetylacetone (2,4-pentanedione) unless you want to generate 3,5-dimethylpyrazole as a byproduct, which is difficult to separate from your target pyrazole.
Protocol: The Acetone Scavenge
Converts hydrazine to acetone azine, which is volatile and less polar.
-
Add Scavenger: Add 5–10 equivalents of Acetone to your reaction mixture.
-
Reflux: Heat gently (40°C) for 1–2 hours.
-
Removal: The resulting Acetone Azine has a boiling point of 131°C but forms a low-boiling azeotrope with water/acetone. It can often be removed by rotary evaporation or washed out with dilute acid (acetone azine hydrolyzes back to hydrazine in acid, trapping it in water).
Visual Workflow: Remediation Logic
Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on product stability.
Module 3: The Self-Validating System (Analytical)
Q: Hydrazine has no UV chromophore. How do I prove it's gone (IPC)?
A: You cannot detect hydrazine directly by UV-HPLC. You must derivatize it.[4] If you skip this step, you are flying blind.
Protocol: Benzaldehyde Derivatization HPLC
This converts "invisible" hydrazine into a UV-active bis-hydrazone.
-
Sampling: Take 100 µL of your organic stream (post-wash).
-
Derivatization: Add 500 µL of Benzaldehyde solution (1% v/v in Methanol).
-
Wait time: Allow to react for 15 minutes at room temperature.
-
Reaction:
(Benzalazine).
-
-
Analysis: Inject onto HPLC (C18 Column, standard Acetonitrile/Water gradient).
-
Detection: Monitor at 300–310 nm (Benzalazine has strong absorbance here).
-
Validation: Run a standard of pure hydrazine treated exactly the same way to identify the retention time of the Benzalazine peak.
Why this is self-validating: If the peak at the Benzalazine retention time is absent, your process has successfully removed the hydrazine below the limit of detection (LOD).
Module 4: Safety & Waste Management
Q: How do I handle the aqueous waste containing the removed hydrazine?
A: The aqueous layer from Module 1 is now a toxic waste stream containing hydrazinium salts.
-
Do not mix with bleach (Sodium Hypochlorite) immediately in an open container; this can generate nitrogen gas rapidly and potentially chloramines.
-
Treatment: Treat the aqueous waste with excess Hydrogen Peroxide (
) or dilute hypochlorite in a controlled, vented vessel to oxidize hydrazine to Nitrogen ( ) and water before disposal.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical intermediates by HPLC with derivatization. Journal of Chromatographic Science. [Link]
-
Anderson, J. E., et al. (2016). Managing Genotoxic Impurities in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Characterization & Crystallographic Profiling: 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Structural Chemistry Division
Executive Summary
This guide provides a technical analysis of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine , a critical scaffold in the development of kinase inhibitors (e.g., JNK3, CDK2) and supramolecular assemblies. Unlike simple phenyl-pyrazoles, the inclusion of the 5-methylfuran moiety introduces a secondary hydrogen-bond acceptor (the furan oxygen) and a specific steric profile that significantly alters crystal packing and solubility.
This document compares the structural performance of this furan-derivative against its phenyl-analog counterparts, offering validated protocols for synthesis, crystallization, and X-ray diffraction (XRD) analysis.
Structural Context & Significance
The target molecule operates at the intersection of two privileged medicinal chemistry pharmacophores: the aminopyrazole and the furan .
-
Tautomeric Versatility: The molecule exists in equilibrium between the 1H- and 2H-tautomers. In the solid state, the 1H-tautomer is thermodynamically favored, stabilized by intermolecular hydrogen bonding.
-
Electronic Differentiator: Compared to the standard 3-phenyl-1H-pyrazol-5-amine, the furan ring is electron-rich but pi-deficient compared to benzene. The furan oxygen acts as a weak Lewis base, altering the supramolecular synthons from simple
dimers to more complex ribbon structures.
Chemical Profile
| Feature | Target Molecule | Comparator (Phenyl Analog) |
| Formula | ||
| MW | 163.18 g/mol | 161.21 g/mol |
| H-Bond Donors | 3 ( | 3 |
| H-Bond Acceptors | 3 (Py-N, Furan-O) | 2 (Py-N) |
| LogP (Calc) | ~1.0 | ~1.4 |
Comparative Analysis: Structural Performance
This section compares the crystallographic behavior of the target against standard alternatives (Phenyl-analogs and Computational Models).
Comparison A: Interaction Topology (Furan vs. Phenyl)
The primary differentiator in the crystal lattice is the Furan Oxygen .
-
Phenyl-Pyrazole (Alternative): typically crystallizes via a robust centrosymmetric dimer formed by
interactions between pyrazole rings. The phenyl ring participates only in weak interactions. -
Furan-Pyrazole (Target): The furan oxygen (
) disrupts the hydrophobic packing. Crystallographic data from homologous series suggests a "Twisted Ribbon" motif where the amine ( ) donates to the furan oxygen of a neighboring molecule, creating a secondary stabilizing axis.
Comparison B: Methodological Efficacy (XRD vs. DFT)
| Parameter | Single Crystal XRD (Experimental) | DFT Calculation (B3LYP/6-31G**) | Verdict |
| Bond Lengths | High Accuracy ( | Overestimates | XRD Required for precise tautomer assignment. |
| Planarity | Shows deviations (torsion | Predicts perfect planarity (Gas phase). | XRD Required to understand solubility/dissolution energy. |
| H-Bonding | Reveals solvent inclusion and unexpected acceptors. | Predicts only strongest donor-acceptor pairs. | XRD Critical for formulation stability. |
Experimental Protocols
Protocol A: Synthesis & Purification
Rationale: High-purity precursor is required for single-crystal growth. Impurities (unreacted hydrazine) poison the crystal faces.
-
Reagents: 3-(5-methyl-2-furyl)-3-oxopropanenitrile (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (Abs).
-
Reflux: Dissolve nitrile in EtOH (20 mL). Add hydrazine dropwise. Reflux for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Isolation: Cool to
. Precipitate forms. Filter and wash with cold EtOH.[1] -
Recrystallization: Dissolve crude solid in minimal hot Ethanol. Add drops of water until turbid. Heat to clear. Cool slowly to RT.
Protocol B: Crystallization for XRD (Slow Evaporation)
Rationale: Aminopyrazoles are prone to "oiling out." A dual-solvent system controls nucleation rates.
-
Prepare Solution: Dissolve 20 mg of purified compound in 2 mL of Methanol/DMF (9:1) .
-
Filtration: Filter through a 0.45
PTFE syringe filter into a clean vial (removes dust nuclei). -
Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether (Antisolvent). Cap the large jar.
-
Timeline: Leave undisturbed at
for 3-5 days. -
Harvest: Colorless block-like crystals will form.
Protocol C: Data Collection Strategy
-
Temperature: Collect at 100 K (Cryostream). Room temperature data suffers from high thermal motion in the methyl group (disorder).
-
Resolution: Aim for
resolution to resolve the amine hydrogen positions clearly.
Visualization of Workflows & Topology
Diagram 1: Crystallization & Characterization Workflow
Caption: Step-by-step workflow from chemical synthesis to crystallographic structure solution.
Diagram 2: Supramolecular Interaction Topology
Caption: Predicted hydrogen bonding network showing the primary pyrazole dimer and secondary amine-furan interactions.
References
-
Synthesis of Aminopyrazoles: Beilstein J. Org. Chem. 2011, 7, 179–197. Approaches towards the synthesis of 5-aminopyrazoles.[2][3][4]Link
-
Structural Analog (Furan-Pyrazole): Acta Cryst. (2009).[5] E65, o2147. 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.Link
-
Hydrogen Bonding Patterns: New J. Chem., 2003, 27, 83-88. The structure of N-aminopyrazole in the solid state and in solution.[6]Link
-
PubChem Compound Summary: CID 28283194. 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.[7][8][9]Link
-
Crystallographic Software: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Cryst.[5] A71, 3–8. Link
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. PubChemLite - 4-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 9. 1312689-57-8|3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
HPLC method validation for detecting 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Introduction
In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound featuring both pyrazole and furan moieties, represents a class of molecules with significant potential in medicinal chemistry. The validation of an analytical method for such a compound is not merely a procedural step but the very foundation of its quality control, ensuring that the API can be quantified accurately and its purity assessed without interference from impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its precision, accuracy, and versatility. This guide provides a comprehensive, in-depth comparison of strategies for developing and validating a stability-indicating HPLC method for 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine. We will delve into the causality behind experimental choices, from column and mobile phase selection to the execution of forced degradation studies, all grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The objective is to equip researchers, scientists, and drug development professionals with a robust framework for creating a self-validating analytical system that is not only compliant with global regulatory standards but is also scientifically sound and practical for routine use.
Understanding the Analyte: Physicochemical Properties of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The structure of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine—let's designate it MFPA for brevity—dictates its chromatographic behavior.
-
Structure and Polarity: MFPA possesses a moderately polar structure, containing a hydrophilic amine group (-NH2) and nitrogen atoms within the pyrazole ring, alongside more hydrophobic furan and methyl-substituted rings. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it can interact with a nonpolar stationary phase.
-
UV Absorbance: The conjugated system of aromatic rings (furan and pyrazole) is expected to produce strong UV absorbance. Pyrazole itself shows a maximum around 210 nm, while substituted pyrazoles can exhibit a bathochromic shift (shift to longer wavelengths). A photodiode array (PDA) detector is invaluable during method development to scan across a range of wavelengths and identify the absorbance maximum (λmax), ensuring optimal sensitivity. For MFPA, a λmax is anticipated in the 210-280 nm range.
-
pKa (Acid Dissociation Constant): The basic amine group and the acidic N-H proton of the pyrazole ring mean that the molecule's overall charge is pH-dependent. The estimated basic pKa for a similar structure, 5-(Furan-2-yl)-1H-pyrazol-3-amine, is around 3.22. This is a critical parameter. To achieve reproducible retention times and symmetrical peak shapes, the mobile phase pH should be controlled to keep MFPA in a single, non-ionized state—ideally, at a pH at least 2 units away from its pKa.
HPLC Method Development: A Comparative Strategy
The development of a robust, stability-indicating method requires a systematic evaluation of chromatographic conditions. The goal is to achieve adequate separation of the main analyte peak from all potential degradation products and process impurities.
Workflow for HPLC Method Development
Caption: A streamlined workflow for HPLC method development.
Comparison of Stationary Phases (Columns)
The choice of column is the most powerful tool for manipulating selectivity.
| Column Type | Principle of Separation | Advantages for MFPA Analysis | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | The industry standard; highly retentive for moderately polar compounds like MFPA, offering excellent peak shape and efficiency. | May not provide sufficient selectivity to separate structurally similar isomers or degradants. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | The phenyl rings in the stationary phase can interact with the aromatic furan and pyrazole rings of MFPA, offering alternative selectivity (ortho/para isomers, for example). | Can be less stable at extreme pH values compared to modern C18 columns. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Improved peak shape for basic compounds like MFPA, especially at mid-range pH. Compatible with highly aqueous mobile phases. | May exhibit different selectivity profiles that require more extensive method development. |
Recommendation: Begin with a high-quality, end-capped C18 column. If specificity issues arise during forced degradation studies, a Phenyl-Hexyl column provides a mechanistically different and logical alternative.
Comparison of Mobile Phase Components
| Parameter | Alternative 1: Acetonitrile (ACN) | Alternative 2: Methanol (MeOH) | Rationale for Choice |
| Organic Modifier | Lower viscosity, leading to higher efficiency and lower backpressure. Lower UV cutoff (~190 nm). | Higher viscosity. Can offer different selectivity due to its protic nature (hydrogen bonding capability). | ACN is the preferred starting point due to better chromatographic efficiency. MeOH should be explored if ACN fails to resolve critical pairs. |
| Aqueous Phase pH | pH 3.0 (e.g., 0.1% Formic Acid) | pH 7.0 (e.g., 10 mM Phosphate Buffer) | Based on the estimated pKa of ~3.2, a mobile phase pH of 3.0 will ensure the amine group is fully protonated (-NH3+), promoting a single ionic state and good peak shape. A neutral pH might be close to the pKa, risking peak distortion. |
Forced Degradation: Building a Stability-Indicating Method
A stability-indicating method is one that can unequivocally separate the API from its degradation products. To achieve this, forced degradation (or stress testing) studies are essential, as mandated by ICH guideline Q1A(R2). The goal is to induce 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule entirely.
Experimental Protocol for Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of MFPA in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid MFPA powder in an oven at 80°C for 48 hours. Prepare a solution of ~100 µg/mL.
-
Photolytic Degradation: Expose a solution of MFPA (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
-
Peak Purity Assessment: Use the PDA detector software to assess the peak purity of the MFPA peak in all stressed samples. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous and not co-eluting with any degradants.
HPLC Method Validation: A Step-by-Step Protocol (ICH Q2(R2))
Once the method is developed and optimized, it must be validated to prove it is fit for its intended purpose. The following parameters must be assessed according to ICH Q2(R2) guidelines.
Overall Validation Workflow
Caption: The sequential workflow for HPLC method validation.
System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol: Prepare a standard solution of MFPA (~100 µg/mL). Inject this solution six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity
-
Purpose: To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.
-
Protocol: Analyze the samples generated from the forced degradation study. Compare the chromatograms of the stressed samples to the unstressed standard and a blank.
-
Acceptance Criteria:
-
The MFPA peak should be well-resolved from all degradation peaks (Resolution (Rs) > 2.0).
-
The blank should show no interfering peaks at the retention time of MFPA.
-
The MFPA peak must pass peak purity analysis in all stressed samples.
-
Linearity
-
Purpose: To demonstrate a direct proportional relationship between concentration and the analytical signal.
-
Protocol: Prepare a series of at least five solutions of MFPA ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol: Perform a recovery study by spiking a placebo (if a formulation is being tested) or a blank solution with known amounts of MFPA at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare each level in triplicate.
-
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
-
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of MFPA at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: Use the signal-to-noise (S/N) ratio method. Prepare progressively more dilute solutions of MFPA and inject them.
-
Acceptance Criteria:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min for a 1.0 mL/min method).
-
Mobile Phase Composition: ± 2% organic modifier.
-
Column Temperature: ± 5 °C.
-
Mobile Phase pH: ± 0.2 units.
-
-
Acceptance Criteria:
-
System suitability parameters (tailing factor, plate count) must still be met under all varied conditions.
-
The change in retention time should be minimal and predictable.
-
Summary of Validation Data (Hypothetical)
The following tables summarize the expected outcomes for a successfully validated method.
Table 1: Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 6.5 min |
Safety Operating Guide
Personal protective equipment for handling 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Executive Summary & Compound Identification
Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine . As a heterocyclic building block containing both an aminopyrazole and a furan moiety, this compound presents specific risks regarding respiratory irritation, potential metabolic toxicity, and skin sensitization.[1]
Compound Snapshot:
-
Chemical Name: 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine[1]
-
Chemical Class: Heterocyclic Amine / Furan Derivative
-
Physical State: Solid (typically off-white to yellow powder)[1]
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization.[1]
-
Critical Note: Furan derivatives can undergo metabolic activation (via cytochrome P450) to reactive intermediates (e.g., cis-2-butene-1,4-dial).[1][2][3] Therefore, despite standard GHS classifications often listing only "Irritant," this compound must be handled with High Potency Compound (HPC) precautions until specific toxicology data proves otherwise.[1]
Hazard Profiling & Risk Assessment
To select the correct PPE, we must understand the mechanism of the hazard, not just the label.[1]
| Hazard Domain | Mechanism of Action | Risk Level |
| Inhalation | Aminopyrazoles are basic and can cause immediate irritation to mucous membranes.[1] Fine dust particulates (micronized solids) can deeply penetrate the bronchial tree. | High (during weighing) |
| Dermal | Amines are lipophilic enough to penetrate the stratum corneum. The furan ring adds potential for sensitization and systemic toxicity upon absorption. | Moderate to High |
| Ocular | Basic amines cause saponification of eye lipids, leading to potential corneal damage more severe than acidic burns.[1] | High |
| Systemic | Furan moieties are structurally alert for hepatotoxicity. Ingestion or significant transdermal absorption poses a metabolic risk.[1] | Moderate |
PPE Matrix: The Defense System
Do not treat PPE as a uniform "lab coat and gloves" rule. Use this tiered approach based on the operation.
Tier 1: Standard Handling (Closed Vessels / Solutions)
For transport, storage, and automated liquid handling.[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Why: Safety glasses allow vapors to bypass the lens; goggles seal the orbital area.
-
Hand Protection: Nitrile Gloves (Minimum thickness: 5 mil). Protocol: Inspect for pinholes by inflating with air before donning.
-
Body Protection: Standard flame-resistant lab coat (buttoned to collar).
Tier 2: High-Risk Operations (Weighing / Open Powder Handling)
For weighing solids, scraping filters, or cleaning spills.[1]
-
Respiratory Protection:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable or cleaning spills): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Why: The P100 stops the dust; the OV stops the amine vapors.
-
-
Hand Protection (Double-Gloving Protocol):
-
Inner Layer: 4 mil Nitrile (bright color).
-
Outer Layer: 8 mil Extended Cuff Nitrile (dark color).
-
Why: This provides a visual indicator of breach (color contrast) and covers the wrist gap between glove and coat.
-
-
Body Protection: Disposable Tyvek® arm sleeves or a full disposable apron over the lab coat to prevent powder accumulation on fabric.
Operational Protocol: Step-by-Step
Phase A: Weighing & Solubilization (Critical Control Point)
Static electricity is the enemy of heterocyclic powders. They are often "fluffy" and prone to electrostatic repulsion, causing them to jump out of spatulas.[1]
-
Engineering Setup: Place the balance inside the fume hood.[1] Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.
-
Transfer: Use a disposable antistatic spatula.[1] Do not use metal spatulas if the compound is potentially shock-sensitive (though unlikely for this specific structure, it is best practice for nitrogen-rich heterocycles).[1]
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) gently down the side of the vial to minimize aerosolization of the powder.[1]
-
Seal: Cap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
Phase B: Reaction Monitoring
-
Sampling: When taking LCMS aliquots, assume the septum is contaminated.[1] Wear Tier 1 PPE.[1]
-
Sharps: Dispose of needles immediately. Never re-cap. An injection of an aminopyrazole solution is a direct route to systemic toxicity.
Phase C: Waste Disposal
-
Segregation: Do not mix with acidic waste streams immediately.[1] Exothermic acid-base neutralization can cause spattering.[1]
-
Labeling: Tag waste clearly as "Basic Organic Waste - Contains Furan/Pyrazole Derivatives."
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for waste storage to prevent breakage.[1]
Emergency Response Logic
-
Skin Contact:
-
Eye Contact:
-
Irrigate: Flush for a full 15 minutes.
-
pH Check: If available, check eye pH with a strip.[1] Continue flushing until pH is neutral (7.0–7.4).
-
-
Spill Cleanup (Solid):
-
Isolate: Evacuate the immediate area.
-
PPE: Don N95/P100 respirator and double gloves.
-
Method: Cover with wet paper towels (to suppress dust) before sweeping. Do not dry sweep.[1]
-
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow for 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, distinguishing between solid handling (high respiratory risk) and solution handling (dermal risk).
References
-
PubChem. (n.d.). Compound Summary: 3-(Furan-2-yl)-1H-pyrazol-5-amine (Analogous Structure).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. EPA. (2023). GHS Classification Data for Furan-Pyrazoles. CompTox Chemicals Dashboard.[1] Retrieved October 26, 2023, from [Link][1]
-
National Toxicology Program (NTP). (2023). Furan: Report on Carcinogens. U.S. Department of Health and Human Services. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
